molecular formula C18H14ClFN4OS2 B3016367 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-83-3

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3016367
CAS No.: 847400-83-3
M. Wt: 420.91
InChI Key: WBOJFBZSEQDPBY-UHFFFAOYSA-N
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Description

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H14ClFN4OS2 and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

Research on structurally similar compounds to 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has focused on their synthesis and potential biological properties. Fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated for their cytotoxic activity against various cancer cell lines, demonstrating potent effects in certain contexts (Hutchinson et al., 2001). Furthermore, novel benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity, with some compounds showing promising results compared to standard drugs (Liu et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of compounds related to this compound offers insights into their molecular geometry and potential interaction mechanisms. For instance, the crystal structures of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative have been described, providing a basis for understanding the structural features that may influence biological activity (Banu et al., 2014).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives exhibited notable activities, suggesting potential for further development as therapeutic agents (Menteşe et al., 2015).

Anticancer Potential

New benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity. These studies reveal the modulation of antitumor properties through specific substitutions on the benzothiazole scaffold, indicating a promising direction for the development of new anticancer agents (Osmaniye et al., 2018).

Properties

IUPAC Name

3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4OS2/c1-23-16(9-24-14-7-2-3-8-15(14)27-18(24)25)21-22-17(23)26-10-11-12(19)5-4-6-13(11)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJFBZSEQDPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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